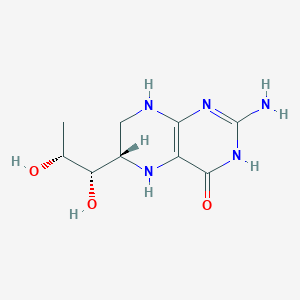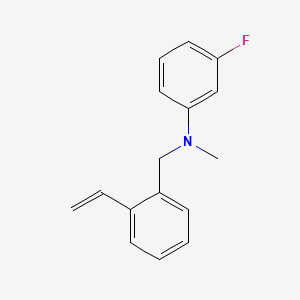
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C16H16FN. It is a derivative of aniline, where the aniline nitrogen is substituted with a methyl group and a 2-vinylbenzyl group, and the benzene ring is substituted with a fluorine atom at the 3-position .
Métodos De Preparación
The synthesis of 3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, N-methylamine, and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of 3-fluoroaniline with N-methylamine to form N-methyl-3-fluoroaniline.
Análisis De Reacciones Químicas
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline can be compared with other similar compounds, such as:
3-Fluoroaniline: A simpler derivative with only a fluorine atom substituted on the aniline ring.
N-Methyl-N-(2-vinylbenzyl)aniline: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
N-Methyl-N-(2-vinylphenyl)aniline: Similar structure but with different substitution patterns on the benzene ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16FN |
|---|---|
Peso molecular |
241.30 g/mol |
Nombre IUPAC |
N-[(2-ethenylphenyl)methyl]-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C16H16FN/c1-3-13-7-4-5-8-14(13)12-18(2)16-10-6-9-15(17)11-16/h3-11H,1,12H2,2H3 |
Clave InChI |
BFYCZLCGHPDCPH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1C=C)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
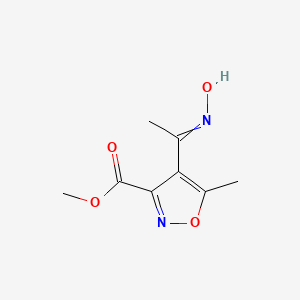
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)

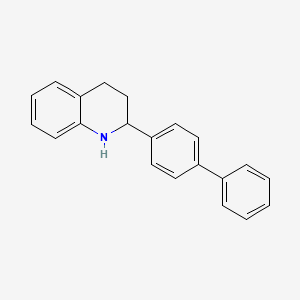
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
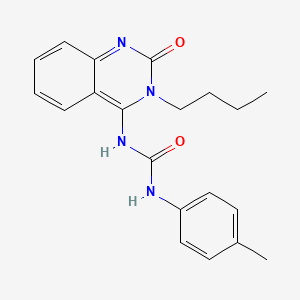

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)

